molecular formula C6H3BrFIO B1597764 5-Bromo-2-fluoro-4-iodophenol CAS No. 530141-46-9

5-Bromo-2-fluoro-4-iodophenol

Cat. No. B1597764
M. Wt: 316.89 g/mol
InChI Key: QQIXQXWCRVQWEB-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-iodophenol is an organic compound with the molecular formula C6H3BrFIO . It has a molecular weight of 316.89 . The IUPAC name for this compound is 5-bromo-2-fluoro-4-iodophenol .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-4-iodophenol consists of a phenol group with bromine, fluorine, and iodine substituents . The exact positions of these substituents can be represented by the SMILES notation: C1=C(C(=CC(=C1Br)I)F)O .


Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-4-iodophenol is a solid under normal conditions . It has a molecular weight of 316.89 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Radiopharmaceutical Synthesis

Halogenated phenols, including those with bromo, fluoro, and iodo substituents, are crucial intermediates in synthesizing radiolabeled compounds for diagnostic and therapeutic purposes. For instance, bis(4-benzyloxyphenyl)iodonium salts have demonstrated effectiveness as precursors for radiosynthesis of 4-[¹⁸F]fluorophenol, a valuable intermediate for constructing more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety, useful in nuclear medicine and molecular imaging (Helfer et al., 2013).

Environmental and Toxicological Studies

Halogenated phenols, such as 2,4,6-Tribromophenol, are significant from an environmental perspective due to their roles as intermediates in the synthesis of flame retardants, degradation products of these substances, and their occurrence as natural products in aquatic organisms. Understanding their concentrations, toxicokinetics, and toxicodynamics in the environment is crucial for assessing their ecological and human health impacts (Koch & Sures, 2018).

Chemical Synthesis and Molecular Design

Research on halogenated phenols, including their synthesis and functionalization, contributes significantly to developing novel compounds with desired properties. For example, regiocontrolled synthesis of 4-halo-5,6-dihydro-4H-1,2-oxazines presents a novel route for preparing α-fluorovinyl ketones, showcasing the versatility of halogenated phenols in organic synthesis (Shatzmiller, Lidor, & Shalom, 1986).

Analytical Chemistry Applications

The study and development of fluorescent probes based on halogenated phenols for detecting environmental and biological analytes are an area of active research. These compounds, owing to their distinct electronic properties facilitated by halogen substituents, can be engineered into sensitive and selective sensors for various applications, including monitoring pollutants and biological molecules (Zhu et al., 2019).

Safety And Hazards

While specific safety and hazard information for 5-Bromo-2-fluoro-4-iodophenol was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-bromo-2-fluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFIO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIXQXWCRVQWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378415
Record name 5-bromo-2-fluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-4-iodophenol

CAS RN

530141-46-9
Record name Phenol, 5-bromo-2-fluoro-4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530141-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-fluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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